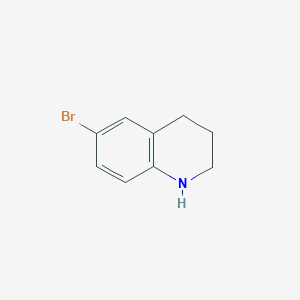

6-Bromo-1,2,3,4-tetrahydroquinoline

Descripción

Overview of the Tetrahydroquinoline Scaffold in Chemical Sciences

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) scaffold is a prominent structural motif in medicinal chemistry and is found in a wide array of pharmacologically active compounds. acs.orgwikipedia.org This semi-hydrogenated derivative of quinoline (B57606) is recognized for its versatile biological activities, which include anticancer, antidiabetic, anti-inflammatory, and antioxidant properties. tandfonline.commdpi.com The THQ nucleus is a key component of several natural products and has been extensively utilized in the design and synthesis of novel therapeutic agents. tandfonline.comnih.govrsc.org Its structural flexibility allows for modifications at various positions, enabling the fine-tuning of its pharmacological profile.

Significance of Bromine Substitution in Heterocyclic Chemistry

The introduction of a bromine atom into a heterocyclic ring system, such as in 6-bromo-1,2,3,4-tetrahydroquinoline, significantly influences the compound's reactivity and potential applications. msu.eduresearchgate.net Bromine is an electron-withdrawing group that can alter the electron density of the aromatic ring, thereby affecting its susceptibility to further chemical transformations. youtube.comlibretexts.org

Halogenated tetrahydroquinolines are particularly important as precursors and intermediates for a variety of synthetic bioactive compounds. researchgate.net The carbon-bromine bond serves as a versatile handle for introducing other functional groups through reactions like cross-coupling, which is a powerful method for creating new carbon-carbon bonds. researchgate.netorganic-chemistry.org This makes bromo-substituted heterocycles valuable building blocks in the synthesis of complex organic molecules with desired properties.

Historical Context of this compound Research

Research into tetrahydroquinoline and its derivatives has a long history, with early studies focusing on their synthesis and basic chemical properties. The synthesis of bromo-substituted quinolines and their hydrogenated counterparts has been a subject of investigation for many years. For instance, early reports describe the synthesis of compounds like 6-bromo-1,2,3,4-tetrahydroquinaldine hydrobromide, a related structure, dating back to the mid-20th century. acs.org Over time, the focus has shifted towards leveraging these brominated intermediates for the creation of novel compounds with specific biological activities. researchgate.net The development of modern synthetic methods has further expanded the utility of this compound as a key starting material in various research endeavors.

Physical and Chemical Properties

The compound this compound is characterized by the following properties:

| Property | Value |

| Molecular Formula | C9H10BrN |

| Molecular Weight | 212.09 g/mol |

| CAS Number | 22190-35-8 |

| Appearance | Yellow solid |

| Boiling Point | 303.1°C at 760 mmHg |

| Density | 1.4 g/cm³ |

| Flash Point | 137.1 °C |

| Refractive Index | 1.581 |

| Vapor Pressure | 0.000951mmHg at 25°C |

This data is compiled from various chemical databases and may represent typical values. nih.govechemi.com

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common method involves the direct bromination of 1,2,3,4-tetrahydroquinoline.

One reported synthesis involves dissolving 1,2,3,4-tetrahydroquinoline in an appropriate solvent, such as carbon tetrachloride or N,N-dimethylformamide (DMF), and then treating it with a brominating agent like N-bromosuccinimide (NBS). echemi.com The reaction is typically carried out at a controlled temperature, often at 0°C, to manage the reactivity and selectivity of the bromination. echemi.com After the reaction is complete, the product is isolated and purified using standard techniques like extraction and column chromatography. echemi.com

Another approach involves the synthesis of an acetyl-protected intermediate, 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (B1329613), which can then be deprotected to yield the desired product. chemicalbook.comontosight.ai This method involves the bromination of 1-acetyl-1,2,3,4-tetrahydroquinoline (B160286) with NBS in DMF at room temperature. chemicalbook.com

Applications of this compound

Role in Medicinal Chemistry

This compound serves as a crucial building block in the development of new pharmaceutical agents. The tetrahydroquinoline core is a recognized pharmacophore, and the bromine atom provides a reactive site for further molecular elaboration. tandfonline.comnih.gov

For instance, bromo-substituted tetrahydroisoquinolines, which are structurally related, are used in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and LXR modulators. guidechem.com ROCK inhibitors are being investigated for their potential in treating cardiovascular diseases, while LXR modulators have shown promise in managing cholesterol levels. guidechem.com The bromo-substituent allows for the introduction of various other chemical groups to create a library of compounds for screening and optimization of biological activity.

Utility in Organic Synthesis

In the realm of organic synthesis, this compound is a valuable intermediate. researchgate.net The bromine atom can be readily replaced by other functional groups through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This allows for the synthesis of a wide range of substituted tetrahydroquinolines with diverse functionalities. researchgate.net These derivatives can then be used as starting materials for the synthesis of more complex molecules, including natural products and novel materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHMHBSITKCQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405817 | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22190-35-8 | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydroquinoline

Direct Bromination of 1,2,3,4-Tetrahydroquinoline (B108954) and Derivatives

Direct bromination of 1,2,3,4-tetrahydroquinoline offers a straightforward approach to introduce a bromine atom onto the aromatic ring. However, controlling the position and extent of bromination is a key challenge. Researchers have developed several strategies to achieve regioselectivity and optimize reaction conditions.

Regioselective Bromination Approaches

The regioselectivity of bromination on the 1,2,3,4-tetrahydroquinoline ring is highly influenced by the reaction conditions and the brominating agent used. The amino group in the tetrahydroquinoline ring is an activating group, directing electrophilic substitution primarily to the ortho and para positions. Consequently, direct bromination often leads to a mixture of products.

To achieve selective synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline, specific brominating agents and reaction conditions are employed. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose. For instance, the reaction of 1-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline (B8611270) with NBS in dimethylformamide at low temperatures (-10°C) has been shown to yield the 6-bromo derivative. This suggests that both the substituent on the nitrogen and the reaction conditions play a crucial role in directing the bromination to the 6-position.

Recent studies have also explored the use of bromodimethylsulfonium bromide (BDMS) as a mild and regioselective reagent for the α-monobromination of related carbonyl compounds, highlighting the ongoing search for selective brominating agents. acs.org While not directly applied to tetrahydroquinoline itself in the provided context, such reagents represent a potential avenue for achieving high regioselectivity in its bromination.

Bromination in Ionic Conditions

The use of ionic liquids as reaction media has gained attention in organic synthesis due to their unique properties, including their potential to enhance reaction rates and selectivity. In the context of brominating tetrahydroquinolines, ionic conditions have been reported to facilitate the synthesis of this compound. researchgate.net

While the specific details of the ionic liquids and reaction conditions are not extensively described in the provided search results, the mention of their use points towards an alternative and potentially advantageous method for direct bromination. researchgate.netresearchgate.netnih.gov Ionic liquids can act as both the solvent and catalyst, and their properties can be tuned to optimize the reaction outcome. researchgate.netorganic-chemistry.org The use of acidic ionic liquids, for example, has been demonstrated in other bromination reactions. researchgate.net

Influence of Substituents on Bromination Pattern

Substituents on the 1,2,3,4-tetrahydroquinoline ring system have a profound impact on the outcome of bromination reactions. The electronic and steric properties of these substituents can direct the incoming bromine atom to specific positions and can also influence the reactivity of the molecule.

For instance, the presence of a phenyl group at the 2-position of 1,2,3,4-tetrahydroquinoline leads to different bromination products depending on the reaction conditions. researchgate.net Bromination with bromine in acetic acid can result in the formation of the 6,8-dibromo derivative while preserving the tetrahydroquinoline ring. researchgate.net However, when the nitrogen atom is substituted, selective bromination at the 6-position can be achieved. researchgate.net

Furthermore, a study on the NBS-mediated bromination of 4-phenyl-1,2,3,4-tetrahydroquinolines showed that substrates with weak electron-withdrawing groups at the C6-position afforded 3,8-dibromo-4-phenyl-quinolines in good yields. nih.gov In contrast, substrates with strong electron-donating groups or alkyl groups at the C6-position resulted in moderate yields of the corresponding 3,8-dibromo products. nih.gov These findings underscore the critical role of substituents in determining the regioselectivity of bromination.

| Reactant | Brominating Agent | Solvent | Product(s) | Reference |

| 1-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline | N-Bromosuccinimide (NBS) | Dimethylformamide | 6-Bromo-1-(2-nitrophenyl)-1,2,3,4-tetrahydroquinoline | |

| 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Acetic Acid | 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| N-substituted 2-phenyl-1,2,3,4-tetrahydroquinoline | Bromine | Various | 6-monobromo derivative | researchgate.net |

| 4-phenyl-tetrahydroquinolines with weak electron-withdrawing groups at C6 | N-Bromosuccinimide (NBS) | Chloroform (B151607) | 3,8-dibromo-4-phenyl-quinolines | nih.gov |

Synthesis from Precursor Compounds

An alternative to direct bromination is the synthesis of this compound from precursor molecules that already contain the bromine atom or are readily converted to the desired product through a series of reactions.

Multi-step Synthesis Routes

Multi-step syntheses offer a high degree of control over the final structure of the target molecule. For this compound, a common strategy involves the synthesis of a substituted quinoline (B57606) followed by reduction of the heterocyclic ring.

One such route starts from 4-bromoaniline (B143363). atlantis-press.com Through a series of reactions including cyclization, a 6-bromoquinoline (B19933) derivative is formed. This intermediate can then be reduced to the corresponding this compound. While this method involves several steps, it allows for the unambiguous placement of the bromine atom at the 6-position.

Another example is the synthesis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (B1329613), which typically involves the construction of the quinoline ring, followed by selective bromination and acetylation. ontosight.ai This again highlights the use of a pre-formed quinoline system that is subsequently modified.

A patent describes a four-step synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile (B52883), involving reduction, amidation, ring closure, and hydrolysis. google.com Although this is for an isoquinoline (B145761) derivative, the principles of a multi-step synthesis starting from a brominated precursor are analogous.

Ring Closure Reactions for Tetrahydroquinoline Formation

The formation of the tetrahydroquinoline ring system through cyclization reactions is a fundamental strategy in heterocyclic chemistry. nih.gov When a precursor containing a bromine atom is used, this approach directly leads to a brominated tetrahydroquinoline.

Various methods for tetrahydroquinoline synthesis via ring closure have been developed, including domino reactions, acid-catalyzed ring closures, and metal-promoted processes. nih.gov For example, a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence has been shown to be a successful method for preparing tetrahydroquinolines. nih.gov

Another approach involves the cyclization of amino alcohols. A manganese-catalyzed synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols has been reported, proceeding via a borrowing hydrogen methodology. nih.gov If a brominated 2-aminobenzyl alcohol were used as a starting material, this method could potentially yield this compound.

The synthesis of functionalized tetrahydroquinoline derivatives has also been achieved through one-pot, multi-component reactions, which can offer high efficiency. nih.govrsc.org These reactions often involve the condensation of several components to form the heterocyclic ring in a single operation.

| Starting Material(s) | Key Reaction Type | Product | Reference |

| 4-bromoaniline, Triethyl orthoformate, Meldrum's acid | Cyclization, Chlorination, Iodination, Reduction (implied) | 6-bromo-4-iodoquinoline (precursor to reduced form) | atlantis-press.com |

| 3-bromophenylacetonitrile | Reduction, Amidation, Ring closure, Hydrolysis | 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | google.com |

| 2-aminobenzyl alcohols, secondary alcohols | Borrowing Hydrogen Methodology, Cyclization | 1,2,3,4-tetrahydroquinolines | nih.gov |

| Aldehydes, amines, tetrahydroquinoline | Mannich reaction | N-Mannich bases of tetrahydroquinoline | nih.gov |

Bischler-Napieralski Reaction and Variants

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to their corresponding tetrahydroisoquinoline counterparts. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of β-arylethylamides or β-arylethylcarbamates, typically promoted by a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

The classical application of this reaction involves the condensation of a β-phenylethylamine derivative with an acyl chloride to form an amide, which then undergoes cyclization. For instance, the synthesis of coclaurine, a related tetrahydroisoquinoline, utilized the condensation of 4-benzyloxy-3-methoxyphenylethylamine with (4-ethoxycarbonyloxyphenyl)acetyl chloride, followed by a Bischler-Napieralski cyclization of the resulting amide. escholarship.org This was followed by reduction of the imine and deprotection to yield the final product. escholarship.org While a direct synthesis of this compound using this method is not explicitly detailed in the provided results, the general strategy is adaptable. The synthesis would theoretically commence with a suitably substituted N-(2-(4-bromophenyl)ethyl)amide, which upon treatment with a dehydrating agent, would cyclize to form a 6-bromo-3,4-dihydroisoquinoline (B12497388) intermediate. Subsequent reduction of the endocyclic double bond would then yield the target this compound.

Two primary mechanisms are proposed for the Bischler-Napieralski reaction. One pathway suggests the formation of a dichlorophosphoryl imine-ester intermediate, while the other involves a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org

Reductive Amination of Schiff's Bases

Reductive amination of Schiff's bases provides a convenient and efficient route for the synthesis of tetrahydroisoquinolines, including 6-bromo substituted analogs. tandfonline.comtandfonline.com This method typically involves the formation of an imine from an appropriate aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.com

A practical one-pot procedure for the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline has been developed utilizing this approach. tandfonline.comtandfonline.com The synthesis starts with the lithiation of a 2-methylarylidene-tert-butylamine, followed by formylation and subsequent reductive amination to achieve ring closure. The tert-butyl group on the nitrogen can then be removed to yield the final product. tandfonline.comtandfonline.com This methodology has been highlighted as a valuable route for producing intermediates for medicinal chemistry applications. tandfonline.com

Another variation involves the intermolecular reductive amination of ortho-brominated aromatic aldehydes with primary aromatic amines. thieme-connect.com For example, 2-bromobenzaldehyde (B122850) can be reacted with an aniline (B41778) derivative under reductive conditions using a reducing agent like sodium cyanoborohydride (NaCNBH₃) to form the corresponding N-aryl 2-bromobenzylamine. thieme-connect.com This intermediate can then undergo further transformations to construct the tetrahydroisoquinoline ring system. thieme-connect.com Asymmetric reductive amination has also been developed for the enantioselective synthesis of chiral tetrahydroquinolines and tetrahydroisoquinolines using an Iridium/ZhaoPhos catalytic system. rsc.org

Povarov Reaction Derivatives

The Povarov reaction, a formal [4+2] inverse electron demand aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydroquinolines. mdpi.comsci-rad.com This reaction typically involves the condensation of an aromatic imine with an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. sci-rad.com The reaction can be performed in a multi-component fashion, where an amine, an aldehyde, and an alkene are combined in a single step to generate the tetrahydroquinoline product. sci-rad.com

While a specific application of the Povarov reaction for the direct synthesis of this compound is not explicitly detailed, the versatility of this reaction suggests its potential applicability. By selecting a 4-bromoaniline as the amine component and reacting it with a suitable aldehyde and an electron-rich alkene, the desired 6-bromo-substituted tetrahydroquinoline could be obtained. The nature of the substituents on the reactants and the choice of catalyst have been shown to significantly influence the reaction's outcome and yield. sci-rad.com

Recent advancements in this area include mechanochemical aza-vinylogous Povarov reactions, which offer a solvent-less and often more efficient alternative to traditional solution-phase synthesis. mdpi.com Asymmetric variants of the Povarov reaction have also been developed to produce enantiopure tetrahydroquinoline derivatives with quaternary stereocenters. nih.gov

Synthesis of Substituted this compound Carboxylic Acids

The introduction of a carboxylic acid moiety onto the this compound scaffold is of significant interest for the development of new pharmaceutical agents. mdpi.com

A notable synthetic route to a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been reported. google.com This multi-step synthesis starts from 3-bromophenylacetonitrile and proceeds through reduction, amidation, ring closure, and hydrolysis to yield the final product. google.com Specifically, 3-bromophenylacetonitrile is reduced to 3-bromophenethylamine, which is then reacted with methyl chloroformate. The resulting carbamate (B1207046) undergoes a ring-closing reaction with 2-oxoacetic acid in the presence of concentrated sulfuric acid, followed by hydrolysis to afford 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. google.com

Information regarding 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is also available, indicating the existence and potential synthesis of this regioisomer. uni.lu

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the development of efficient and sustainable synthetic methods for tetrahydroquinolines. Both homogeneous and heterogeneous catalytic systems have been explored for this purpose.

Homogeneous Catalysis for Tetrahydroquinoline Synthesis

Homogeneous catalysts offer high activity and selectivity in the synthesis of tetrahydroquinolines. A manganese(I) PN³ pincer complex has been reported to catalyze the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.gov This atom-efficient process forms a C-C and a C-N bond in a single reaction, with water as the only byproduct. nih.gov The choice of base in this catalytic system was found to be crucial in selectively forming the tetrahydroquinoline product over the corresponding quinoline. nih.gov

Lewis acids are also commonly employed as homogeneous catalysts in reactions such as the Povarov reaction to activate the imine intermediate towards cycloaddition. nih.gov

Heterogeneous Catalysis for Tetrahydroquinoline Synthesis

Heterogeneous catalysts provide advantages in terms of ease of separation and reusability. Zeolite-based catalysts have been investigated for the gas-phase synthesis of quinolines from aniline and various C1-C4 alcohols. rsc.org It was found that the total yield of quinolines was positively correlated with the relative content of Lewis acid sites on the catalyst. A ZnCl₂/Ni-USY-acid catalyst demonstrated the best performance in these studies. rsc.org While this research focused on the synthesis of quinolines, subsequent reduction steps could potentially yield tetrahydroquinolines.

Specific Catalysts Employed (e.g., Palladium, Raney Nickel, Cobalt)

The synthesis of this compound and its derivatives often relies on catalytic hydrogenation processes to form the saturated heterocyclic ring. Several catalysts have proven effective in this transformation.

Palladium (Pd): Palladium-based catalysts are widely used in organic synthesis, including the formation of tetrahydroquinolines. acs.org For instance, dichlorobis(triphenylphosphine)palladium(II) has been utilized in Suzuki-Miyaura cross-coupling reactions of this compound. researchgate.net These catalysts are favored for their efficiency in creating carbon-carbon bonds under relatively mild conditions. fishersci.co.uk

Raney Nickel: Raney nickel, a fine-grained nickel-aluminium alloy, is a popular catalyst for the hydrogenation of various functional groups, including the reduction of quinolines to tetrahydroquinolines. wikipedia.orgacs.org It is particularly effective for low-pressure hydrogenations. orgsyn.org The preparation of Raney nickel involves treating a nickel-aluminum alloy with concentrated sodium hydroxide, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst. masterorganicchemistry.com Different preparation methods (W-1 through W-7) exist, yielding catalysts with varying levels of activity. orgsyn.org For example, a silica-modified Raney nickel catalyst (RNi@SiO2-2) has demonstrated excellent selectivity in the hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. acs.org

Cobalt (Co): Cobalt-based catalysts also play a role in the synthesis of tetrahydroquinolines. For example, the combination of CoBr2·H2O and terpyridine can effectively catalyze the transfer hydrogenation of N-heteroarenes. organic-chemistry.org

Derivatization Strategies from this compound

The bromine atom at the 6-position of the tetrahydroquinoline ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is frequently employed to modify this compound. wikipedia.org This palladium-catalyzed reaction couples the bromo-substituted tetrahydroquinoline with various organoboron compounds, such as aryl or vinyl boronic acids or their esters. fishersci.co.ukyonedalabs.com

The reaction typically involves a palladium catalyst, a base, and a suitable solvent. yonedalabs.com A range of palladium catalysts and ligands can be used, and the choice often depends on the specific substrates being coupled. nih.gov For instance, 6-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates have been synthesized via Suzuki-Miyaura reactions of the corresponding triflates or boronate esters. researchgate.net This method has been used to prepare various phenyl-substituted tetrahydroquinolines from 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| This compound | Phenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 6-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(dppf)Cl2 / K2CO3 | 6,8-diphenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | Aryl/heteroaryl boronic acids | Not specified | 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives | nih.gov |

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is another key strategy for functionalizing this compound. In this reaction, a nucleophile displaces the bromide leaving group on the aromatic ring. wikipedia.org The aromatic ring, which is typically nucleophilic, becomes susceptible to nucleophilic attack when it is substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com While the bromo group itself is a good leaving group, the reactivity of the tetrahydroquinoline ring in SNAr reactions can be influenced by other substituents present on the ring.

Oxidation Reactions to form Oxidized Derivatives

The tetrahydroquinoline core can be oxidized to form the corresponding aromatic quinoline. This transformation is a fundamental process in organic synthesis. researchgate.net N-Bromosuccinimide (NBS) has been shown to be an effective reagent for the one-pot bromination and dehydrogenation of tetrahydroquinolines, leading to the formation of polybromoquinolines. nih.gov The reaction conditions, such as the amount of NBS and the solvent, can influence the final product. nih.gov For instance, reacting 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) with five equivalents of NBS in chloroform at room temperature can yield 3,6-dibromo-4-phenylquinoline. nih.gov

Reduction Reactions to convert Functional Groups

While the synthesis of the tetrahydroquinoline ring itself involves reduction, further reduction reactions can be carried out on derivatives of this compound. For example, if a nitro group were introduced onto the aromatic ring, it could be subsequently reduced to an amino group using various reducing agents. Raney nickel is a common catalyst for the reduction of nitro groups. wikipedia.org

Formation of Carbonitrile Derivatives

The bromo substituent on the 6-position of the tetrahydroquinoline ring can be converted to a carbonitrile (cyano) group. This transformation is valuable as the nitrile group can be further elaborated into other functional groups such as carboxylic acids, amides, or amines. The synthesis of this compound-8-carbonitrile has been reported, indicating that cyanation is a feasible derivatization strategy. doaj.orgresearchgate.net The introduction of a cyano group can also influence the biological activity of the resulting molecule. researchgate.net

Spectroscopic and Advanced Characterization of 6 Bromo 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the atoms within a molecule.

The ¹H NMR spectrum of 6-Bromo-1,2,3,4-tetrahydroquinoline provides specific information about the chemical environment of each proton. The spectrum is characterized by signals in both the aliphatic and aromatic regions. researchgate.net

Aromatic Region: The protons on the benzene (B151609) ring typically appear as distinct signals. The proton at the C5 position (H-5) and the proton at the C7 position (H-7) show signals around 6.91 ppm and 6.55 ppm, respectively. researchgate.net The proton at the C8 position gives a signal near 6.46 ppm, which can be compared to the parent 1,2,3,4-tetrahydroquinoline (B108954) where aromatic protons resonate between 6.4 and 7.0 ppm. chemicalbook.com The presence of the electron-withdrawing bromine atom at the C6 position influences the chemical shifts of the adjacent aromatic protons.

Aliphatic Region: The protons of the saturated heterocyclic ring appear as multiplets due to their coupling with each other. The methylene (B1212753) protons at the C2 position (adjacent to the nitrogen) are typically observed around 3.2-3.3 ppm. The protons at the C3 position appear as a multiplet around 1.9 ppm, and the C4 protons resonate around 2.7 ppm. researchgate.net

N-H Proton: A broad singlet corresponding to the N-H proton is also observed, typically around 3.8 ppm. researchgate.net

A summary of the proton NMR data is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~6.91 | d |

| H-7 | ~6.55 | dd |

| H-8 | ~6.46 | d |

| N-H | ~3.8 | br s |

| H-2 (CH₂) | ~3.2-3.3 | t |

| H-4 (CH₂) | ~2.7 | t |

| H-3 (CH₂) | ~1.9 | m |

Table 1: ¹H NMR Data for this compound. (d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, br s=broad singlet)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the aliphatic and aromatic carbons. researchgate.net

Aromatic Carbons: Six signals are present for the aromatic carbons. The carbon atom bonded to the bromine (C-6) is significantly shielded and appears at a distinct chemical shift. The other aromatic carbons appear in the typical range of 115-145 ppm.

Aliphatic Carbons: Three signals correspond to the aliphatic carbons of the tetrahydroquinoline ring. The C-2, C-3, and C-4 carbons show resonances at approximately 42.1 ppm, 22.3 ppm, and 27.2 ppm, respectively. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~42.1 |

| C-3 | ~22.3 |

| C-4 | ~27.2 |

| C-4a | ~123.5 |

| C-5 | ~129.5 |

| C-6 | ~110.0 |

| C-7 | ~130.0 |

| C-8 | ~116.0 |

| C-8a | ~143.8 |

Table 2: ¹³C NMR Data for this compound.

For complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons, for instance, showing correlations between the protons on C-2, C-3, and C-4 in the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons (e.g., assigning the ¹H signal at ~2.7 ppm to the ¹³C signal at ~27.2 ppm for the C-4 position).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For example, the N-H proton could show a correlation to carbons C-8a and C-2, confirming the ring structure. The application of these techniques has been vital in confirming the structures of various substituted tetrahydroquinoline derivatives. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The structures of this compound and its derivatives have been confirmed using Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net The key absorption bands expected for this compound are:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Secondary amine |

| Aromatic C-H Stretch | 3000-3100 | |

| Aliphatic C-H Stretch | 2850-2960 | |

| Aromatic C=C Stretch | 1500-1600 | Ring stretching |

| C-N Stretch | 1250-1350 | Aromatic amine |

| C-Br Stretch | 500-600 | Halogen compound |

Table 3: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues to its structure.

For this compound, the mass spectrum shows a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity:

[M]⁺: m/z 211 (corresponding to C₉H₁₀⁷⁹BrN) nih.gov

[M+2]⁺: m/z 213 (corresponding to C₉H₁₀⁸¹BrN) nih.gov

A significant fragment ion is observed at m/z 130, which corresponds to the loss of the bromine atom from the molecular ion. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The calculated monoisotopic mass for C₉H₁₀⁷⁹BrN is 210.9997 Da, which would be confirmed by an HRMS measurement. nih.gov

X-ray Crystallography and Single-Crystal Analysis

While the specific crystal structure of this compound itself is not detailed in the provided results, the structure of the closely related derivative, This compound-8-carbonitrile , has been extensively studied. researchgate.net The analysis of this derivative reveals key structural features of the bromo-tetrahydroquinoline framework. In this derivative, the piperidine (B6355638) ring is disordered over two envelope conformations. researchgate.net The molecules form inversion dimers in the crystal lattice linked by N—H⋯N hydrogen bonds. researchgate.net

The crystallographic data for this derivative are summarized below.

| Parameter | Value |

| Chemical Formula | C₁₀H₉BrN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.189 (5) |

| b (Å) | 5.0064 (14) |

| c (Å) | 14.683 (5) |

| β (°) | 113.008 (13) |

| Volume (ų) | 960.1 (5) |

| Z | 4 |

Table 4: Crystallographic Data for this compound-8-carbonitrile. researchgate.net

This type of analysis confirms the connectivity and provides insight into the steric and electronic properties of the molecule in the solid state.

Crystal Structure Determination

For instance, the crystal structure of This compound-8-carbonitrile , a derivative of the parent compound, has been determined. researchgate.net The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The unit cell parameters were found to be a = 14.189(5) Å, b = 5.0064(14) Å, c = 14.683(5) Å, and β = 113.008(13)°. researchgate.net The crystal data for this derivative is summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉BrN₂ |

| Formula Weight | 237.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.189 (5) |

| b (Å) | 5.0064 (14) |

| c (Å) | 14.683 (5) |

| β (°) | 113.008 (13) |

| Volume (ų) | 960.1 (5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Similarly, other derivatives such as 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline have been characterized, revealing a half-chair conformation for the heterocyclic ring in both structures. nih.govnih.gov

Analysis of Molecular Conformation and Disorder

The conformation of the tetrahydroquinoline ring system is a key feature influencing the properties of these compounds. In many derivatives, the heterocyclic part of the molecule adopts a non-planar conformation.

In the case of This compound-8-carbonitrile , the piperidine ring exhibits conformational disorder. researchgate.net Specifically, one of the methylene groups is disordered over two sites, with an occupancy ratio of 0.692(8) to 0.308(8). researchgate.net This disorder leads to the existence of two distinct envelope conformations for the ring within the crystal lattice. researchgate.net

The heterocyclic ring in 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation. nih.govnih.gov This demonstrates that the nature and position of substituents can influence the preferred conformation of the tetrahydroquinoline core. Computational chemistry methods are often employed to understand the energetics of these dynamic processes and the stability of different conformers. rsc.org

Hydrogen Bonding Networks and Intermolecular Interactions

In the crystal structure of This compound-8-carbonitrile , molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating R²₂(12) ring motifs. researchgate.net This specific hydrogen bonding pattern is a dominant feature in the crystal packing of this derivative.

For other derivatives, different hydrogen bonding patterns are observed. For example, in the crystal of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one , a three-dimensional network is formed through intermolecular N—H···O, C—H···O, C—H···F, and C—H···Br hydrogen bonds. nih.gov Additionally, C—H···π interactions contribute to the consolidation of the molecular packing. nih.gov The crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline features inversion dimers linked by pairs of C—H···O hydrogen bonds, which generate R²₂(8) loops. nih.gov

These varied hydrogen bonding networks highlight the versatility of the tetrahydroquinoline scaffold in forming different supramolecular assemblies depending on the nature of the substituents.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing.

In a study of quinolin-8-yl 4-chlorobenzoate , another quinoline (B57606) derivative, Hirshfeld surface analysis showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions. researchgate.netmdpi.com The analysis of various quinazoline (B50416) derivatives also demonstrated the utility of Hirshfeld surface analysis in identifying dominant contacts, which are often H···H, H···C/C···H, and H···O/O···H interactions. mdpi.com These studies underscore that dispersion forces, along with hydrogen bonding, are significant in stabilizing the crystal packing of such heterocyclic systems. researchgate.netmdpi.com

The analysis of a related 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline showed that the crystal packing is mainly dictated by H···H and H···F contacts, followed by H···N, C···C, and F···F contacts. tandfonline.com

| Compound | H···H (%) | H···F/F···H (%) | H···C/C···H (%) | H···O/O···H (%) | H···N/N···H (%) | Other Contacts (%) |

|---|---|---|---|---|---|---|

| 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Dominant | Significant | Significant | - | Significant | C···C, F···F |

| Quinazoline Derivative 1 | Dominant | - | 21.4 | 14.5 | 2.6 | C···C, C···N, O···C, N···N |

| Quinazoline Derivative 2 | 44.4 | - | 17.0 | 16.8 | 2.4 | Cl···H, C···N, O···C, O···O, N···N |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides experimental percentages of carbon, hydrogen, nitrogen, and other elements, which are then compared to the calculated theoretical values based on the compound's molecular formula. This comparison is crucial for confirming the purity and identity of a synthesized compound.

For the derivative 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one , the elemental analysis was performed to confirm its composition. nih.gov The results are presented in the table below, showing a close agreement between the calculated and experimentally found values.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 58.62 | 58.73 |

| Hydrogen (H) | 4.66 | 4.53 |

| Nitrogen (N) | 7.20 | 7.15 |

The structures of other substituted phenyl-containing tetrahydroquinoline derivatives have also been confirmed through various spectroscopic methods, including elemental analysis. researchgate.netresearchgate.net

Chemical Reactivity and Transformation of 6 Bromo 1,2,3,4 Tetrahydroquinoline

Reactivity of the Bromine Atom

The bromine atom attached to the C-6 position of the aromatic ring is a key functional group that readily participates in a variety of cross-coupling reactions, most notably those catalyzed by palladium. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, making 6-bromo-1,2,3,4-tetrahydroquinoline a valuable building block in organic synthesis.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating a new carbon-carbon bond by coupling the bromo-substituted tetrahydroquinoline with an organoboron compound, typically a boronic acid. Dichlorobis(triphenylphosphine)palladium(II) is a commonly used catalyst for this transformation. researchgate.net For instance, the reaction of this compound with various arylboronic acids yields the corresponding 6-aryl-substituted tetrahydroquinolines. researchgate.net1stsci.com These reactions provide a route to synthesize a range of derivatives with diverse electronic and steric properties. researchgate.net The structures of the resulting coupling products can be confirmed using techniques like ¹H and ¹³C NMR spectroscopy. researchgate.net

| Boronic Acid | Catalyst | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂(Cl)₂ | 6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | 6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | researchgate.netresearchgate.net |

| 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 1stsci.com |

Sonagashira Coupling: The bromine atom also undergoes Sonagashira coupling, another palladium-catalyzed reaction that involves coupling with a terminal alkyne. This reaction provides a pathway to alkynyl-substituted quinolines. Studies have shown that when polybromoquinolines derived from tetrahydroquinolines are subjected to Sonagashira coupling, the reaction can occur regioselectively at the C-6 position. nih.gov This highlights the reactivity of the C-6 bromine atom for forming carbon-carbon triple bonds.

Other metal-catalyzed reactions, such as metal-bromine exchange, can also be employed to transform the C-Br bond into other functional groups, further expanding the synthetic utility of this compound. researchgate.net

Reactions at the Tetrahydroquinoline Nitrogen

The nitrogen atom in the tetrahydroquinoline ring is a secondary amine, which imparts nucleophilic and basic properties. It can be readily functionalized through various reactions, including acylation and alkylation.

N-Acylation: The nitrogen can be acylated to form an amide. A common procedure involves reacting this compound with an acylating agent. For example, the synthesis of 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (B1329613) can be achieved by first acetylating 1,2,3,4-tetrahydroquinoline (B108954) and then performing a bromination step. chemicalbook.com The acetyl group is a protecting group that modifies the electronic properties of the nitrogen, influencing the reactivity of the entire ring system. ontosight.airesearchgate.net

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-acetyl-1,2,3,4-tetrahydroquinoline (B160286) | N-Bromosuccinimide (NBS) | DMF | Room temperature, 3h | 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | chemicalbook.com |

N-Alkylation: The nitrogen atom can also be alkylated. One-pot procedures involving transfer hydrogenation and N-alkylation of quinolines using alcohols in the presence of a Pd/C/Zn catalyst system can produce N-alkylated tetrahydroquinolines. rsc.org This type of "hydrogen autotransfer" process allows for the direct use of alcohols as alkylating agents, providing an efficient route to N-substituted products. rsc.org

Reactions on the Saturated Ring System

The partially saturated heterocyclic ring of this compound can undergo dehydrogenation (aromatization) to form the corresponding 6-bromoquinoline (B19933). This transformation is a key step in accessing the fully aromatic quinoline (B57606) core from its saturated precursor.

Oxidative Dehydrogenation: Various oxidizing agents and catalysts can effect this aromatization.

N-Bromosuccinimide (NBS): NBS can act as both a brominating agent and an oxidant. In some cases, a one-pot reaction using NBS can lead to simultaneous bromination of the aromatic ring and dehydrogenation of the saturated ring to yield polybromoquinolines. nih.gov This process can proceed under mild, metal-free conditions. nih.gov

Metal-Based Catalysts: Heterogeneous catalysts have been developed for the efficient oxidative dehydrogenation of the 1,2,3,4-tetrahydroquinoline core. For instance, a copper-manganese (B8546573) oxide catalyst (Cu₂-MnOₓ) has shown high conversion and selectivity for producing quinoline from tetrahydroquinoline using air as a green oxidant under mild, alkali-free conditions. pku.edu.cn Nitrogen/phosphorus co-doped porous carbon materials have also been developed as effective metal-free catalysts for this transformation. rsc.org

| Substrate Type | Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tetrahydroquinolines | N-Bromosuccinimide (NBS) | CHCl₃, Room Temp | Polybromoquinolines | nih.gov |

| 1,2,3,4-Tetrahydroquinoline | Cu₂-MnOₓ Catalyst, Air | DMF, 130 °C | Quinoline | pku.edu.cn |

| 1,2,3,4-Tetrahydroquinoline | N,P-co-doped carbon (NPCH) | H₂O, 110-120 °C, Air | Quinoline | rsc.org |

Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating effect of the amino group. The directing influence of the substituents determines the position of further functionalization.

Electrophilic Bromination: The amino group is a powerful ortho-, para-director. Since the para-position (C-6) is already occupied by a bromine atom, further electrophilic substitution is strongly directed to the ortho-position, C-8. Indeed, the direct bromination of this compound can lead to the formation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.net Similarly, subjecting other tetrahydroquinolines to excess NBS can result in bromination at the C-8 position as part of a cascade reaction. nih.gov The mechanism involves the electrophilic attack of a bromine source on the electron-rich aromatic ring. nih.gov

Influence of Substituents on Reactivity

The reactivity of this compound is governed by the electronic and steric effects of its constituent functional groups. The interplay between the activating amino group and the deactivating but ortho-, para-directing bromine atom is crucial.

Amino Group: The lone pair on the nitrogen atom strongly activates the aromatic ring towards electrophilic substitution, primarily at the C-6 and C-8 positions. nih.gov This activation is so pronounced that reactions like bromination can occur under mild conditions. However, under strongly acidic conditions, the nitrogen is protonated, forming an ammonium (B1175870) salt. The -NH₂⁺- group is strongly deactivating and a meta-director, which would shut down further electrophilic substitution on the aromatic ring. researchgate.net

N-Protecting Groups: To avoid protonation and control reactivity, the nitrogen is often protected, for instance, as an acetyl group (-COCH₃). An N-acetyl group is still an ortho-, para-director but is less activating than the free amino group. The choice of protecting group can thus modulate the regioselectivity of reactions like nitration. researchgate.net

Bromine Atom: The bromine at C-6 is an electron-withdrawing group (deactivating) via induction but is an ortho-, para-director due to resonance. In the context of further EAS on the 6-bromo-tetrahydroquinoline ring (activated by the C-1 amino group), the bromine atom's presence at C-6 helps direct incoming electrophiles to the C-8 position. researchgate.netnih.gov

Other Substituents: The presence of other groups on the tetrahydroquinoline skeleton can also influence reactivity. For example, a study on the NBS-mediated bromination/dehydrogenation of 4-phenyl-6-chloro-tetrahydroquinoline showed that the reaction proceeds to give 4-chloro-6,8-dibromo-quinoline, demonstrating that the reaction tolerates other substituents. nih.gov

Computational Studies and Theoretical Insights

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a 6-Bromo-1,2,3,4-tetrahydroquinoline derivative, might interact with a biological target, typically a protein or nucleic acid.

While specific docking studies on this compound are not extensively documented in dedicated publications, research on the broader class of tetrahydroquinoline (THQ) derivatives provides a framework for its potential applications. These derivatives have been investigated as inhibitors for a range of biological targets. For instance, various substituted THQs have been docked into the active sites of enzymes like mTOR, a key regulator of cell growth, and Lysine-specific demethylase 1 (LSD1), an anticancer target. mdpi.commdpi.com Docking studies on 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives with B-DNA have also been performed to explore their potential as anticancer agents. eurekaselect.com

These simulations typically show that the tetrahydroquinoline scaffold can fit effectively within the binding pockets of target proteins. The interactions often involve hydrogen bonds with key amino acid residues and hydrophobic interactions. The bromine atom at the 6-position of the primary compound could play a significant role in binding, potentially forming halogen bonds or enhancing van der Waals interactions, thereby influencing the compound's binding affinity and specificity.

A summary of docking studies on related tetrahydroquinoline derivatives is presented below, illustrating the common targets and findings.

| Target Protein/Molecule | Key Interacting Residues (Example) | Predicted Binding Mode & Insights | Reference |

| mTOR | Arg2224, Glu2142 | The THQ scaffold binds within the active site, with substituents enhancing binding efficiency. | preprints.org |

| LSD1 | Val288, Ser289, Gly314 | Hydrogen bonding and hydrophobic interactions contribute to the stability of the complex. | researchgate.net |

| B-DNA | N/A | Compounds are docked to investigate preferred binding sites and interaction modes. | eurekaselect.com |

Molecular Dynamics Simulations

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the physical movements of atoms and molecules over time, offering a dynamic perspective on the stability of the ligand-protein complex and the nature of their interactions.

Studies on various tetrahydroquinoline derivatives have utilized MD simulations to validate docking results. mdpi.compreprints.org These simulations, often run for periods up to 100 nanoseconds, assess the conformational stability of the protein-ligand complex. mdpi.compreprints.org Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, the Radius of Gyration (Rg), and the persistence of hydrogen bonds are analyzed. A stable RMSD over the simulation time indicates that the ligand remains securely bound in its predicted pose. preprints.org

For this compound, MD simulations would be crucial to confirm the stability of its binding mode within a target's active site. Such simulations would reveal whether the initial interactions predicted by docking are maintained in a dynamic, solvated environment, providing a more accurate representation of the binding event.

Binding Affinity Studies (e.g., MM-PBSA)

To quantitatively estimate the binding affinity between a ligand and a protein, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and its variant, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used. These methods calculate the binding free energy, offering a more rigorous prediction of binding strength than standard docking scores. elsevierpure.comnih.gov

The MM-PBSA/GBSA approach is typically applied as a post-processing step on snapshots taken from an MD simulation trajectory. It calculates the free energy of binding by summing the molecular mechanics energies (van der Waals and electrostatic interactions) and the solvation free energies. rsc.orgrsc.org This method has been successfully used to rank the binding affinities of different ligands and eliminate false positives from docking screenings. researchgate.net

Quantum Chemical Calculations

Conformational Analysis

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, including its most stable three-dimensional shape. The saturated portion of the this compound ring is not planar, meaning the molecule can exist in different conformations.

Electronic Structure and Reactivity Prediction

Quantum chemical calculations can elucidate the electronic properties of this compound, which are fundamental to its reactivity and interaction with other molecules. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map.

The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. The MEP map visualizes the electron density distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the bromine atom at the 6-position acts as an electron-withdrawing group, influencing the electronic landscape of the entire molecule. This creates electron-deficient regions that can affect π-π stacking interactions and other non-covalent bonds crucial for biological activity. These theoretical calculations provide a basis for understanding the molecule's interaction patterns before undertaking experimental studies. youtube.com

Applications of 6 Bromo 1,2,3,4 Tetrahydroquinoline and Its Derivatives in Research

Medicinal Chemistry and Pharmaceutical Development

The 6-bromo-1,2,3,4-tetrahydroquinoline moiety is a privileged structure in medicinal chemistry, forming the foundation for the synthesis of numerous derivatives with potential therapeutic applications. The presence of the bromine atom at the 6-position is particularly advantageous, as it allows for a variety of chemical modifications through cross-coupling reactions, enabling the introduction of diverse functional groups and the exploration of structure-activity relationships.

Role as Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical development. nih.govchemicalbook.com Its utility as a synthetic intermediate is enhanced by the bromine substituent at the 6-position, which is amenable to cross-coupling reactions and other functional group transformations. This reactivity makes it a fundamental component for creating bioactive molecules with modified substituents or appended pharmacophores. The synthesis of phenyl-substituted tetrahydroquinolines, for instance, has been achieved through Suzuki cross-coupling reactions starting from this compound. researchgate.net This highlights its role as a versatile building block in the generation of diverse chemical libraries for drug discovery.

Development of Bioactive Molecules

The tetrahydroquinoline scaffold is a prominent feature in many biologically active compounds. researchgate.net this compound, in particular, serves as a cornerstone for the development of new bioactive molecules. Its structure allows for modifications that can lead to compounds with a range of pharmacological effects. For example, it is a precursor in the synthesis of derivatives with potential applications in treating cardiovascular diseases. google.com The ability to functionalize the 6-position allows for the systematic design and synthesis of novel compounds with tailored biological profiles.

Compounds Targeting Neurological Disorders

Derivatives of the tetrahydroisoquinoline core, a structural isomer of tetrahydroquinoline, have been investigated for their potential in treating neurological disorders such as Parkinson's and Alzheimer's disease. researchgate.netnih.gov Research has shown that certain tetrahydroquinoline derivatives can exhibit neuroprotective properties. For instance, a 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to alleviate oxidative stress and inflammation in an experimental model of Parkinson's disease. mdpi.com While this is a derivative, the 6-hydroxy group can be introduced from a 6-bromo precursor, indicating a potential pathway from this compound to neuroprotective agents. Furthermore, new tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to modulate the processing of amyloid precursor protein (APP), a key factor in Alzheimer's disease. nih.gov

Antimicrobial and Antimalarial Properties

The quinoline (B57606) ring system is a well-established pharmacophore in the development of antimicrobial and antimalarial drugs. medscape.com While specific studies on the antimicrobial properties of direct derivatives of this compound are not extensively detailed in the provided results, the broader class of quinoline derivatives has shown significant activity. For example, certain quinazolin-4(3H)-one derivatives, which can be synthesized from precursors related to the tetrahydroquinoline scaffold, have been screened for their in vitro antibacterial activity against various strains. mdpi.com

In the context of antimalarial research, a tetrahydroquinoline derivative, MMV692140, was identified from the Medicines for Malaria Venture (MMV) Pathogen Box and showed activity against multiple life-cycle stages of Plasmodium parasites. nih.gov The initial hit, a quinoline, had a reported IC50 in the 1 µM range against the 3D7 strain of P. falciparum. The related tetrahydroquinoline MMV692140 demonstrated an IC50 of 1.8 µM in the same assay, highlighting the potential of the tetrahydroquinoline scaffold in antimalarial drug discovery. nih.gov

Anticancer Activities and Cytotoxicity Studies

Derivatives of this compound have been a focus of anticancer research. A study on 6-bromo quinazoline-4(3H)-one derivatives, which are structurally related and can be synthesized from bromo-anthranilic acid, demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and colon cancer (SW480) cell lines. nih.gov One of the most potent compounds from this series, which features an aliphatic linker, showed IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480 cell lines. nih.gov Notably, this compound was more potent than the standard drug Erlotinib against the MCF-7 cell line and showed selectivity for cancer cells over normal cell lines. nih.gov

Another study focused on novel 8-phenyltetrahydroquinolinone derivatives, which also showed significant cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines, with IC50 values around 13 µM for the most active compounds. nih.gov

Table 1: Cytotoxicity of 6-Bromo Quinazoline-4(3H)-one Derivatives

| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) |

|---|---|---|

| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |

| Cisplatin | 18.20 ± 0.99 | 15.20 ± 1.12 |

| Erlotinib | 20.25 ± 1.01 | 16.20 ± 0.98 |

| Doxorubicin | 1.20 ± 0.11 | 2.10 ± 0.21 |

Data sourced from a study on 6-bromo quinazoline (B50416) derivatives as cytotoxic agents. nih.gov

Enzyme Inhibition Studies

The this compound scaffold has been utilized to develop potent enzyme inhibitors. Derivatives have been synthesized and evaluated for their inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs). In one study, phenyl-substituted tetrahydroquinolines prepared from this compound were found to be effective inhibitors of AChE and human carbonic anhydrase I and II isoforms (hCA I and hCA II). researchgate.net The inhibition constants (Ki) for these derivatives were in the nanomolar range, indicating potent inhibition. researchgate.net

Furthermore, in the context of Parkinson's disease research, a derivative, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ), was found to inhibit NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial respiratory chain and dopamine (B1211576) uptake. nih.gov While this is a tetrahydroisoquinoline derivative, it underscores the potential of the broader structural class in targeting enzymes relevant to neurodegenerative diseases.

Table 2: Enzyme Inhibition by Phenyl-Substituted Tetrahydroquinoline Derivatives

| Derivative Type | Target Enzyme | Ki Values (nM) |

|---|---|---|

| Phenyl Tetrahydroquinolines | hCA I | 46.04–956.82 |

| Phenyl Tetrahydroquinolines | hCA II | 54.95–976.93 |

| Phenyl Tetrahydroquinolines | AChE | 5.51–155.22 |

Data sourced from a study on the synthesis and enzyme inhibition of phenyl quinoline derivatives. researchgate.net

Receptor Interaction Studies

Derivatives of the this compound scaffold have been investigated for their interactions with various biological receptors. Although research on the specific parent compound is part of broader studies, its isomeric and substituted forms have shown significant activity in receptor-binding assays, highlighting the potential of this chemical class.

One area of interest is in the development of kinase inhibitors. For instance, derivatives of the isomeric compound, 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, are utilized in the synthesis of Rho-associated protein kinase (ROCK) inhibitors. guidechem.com ROCK is a serine/threonine protein kinase involved in numerous cellular functions, and its overexpression is linked to various cardiovascular and cerebrovascular diseases. guidechem.com The inhibitors developed from this class of compounds typically act by binding to the ATP binding site of the kinase's catalytic domain. guidechem.com

Furthermore, derivatives of 6-Bromo-1,2,3,4-tetrahydroisoquinoline have been used to synthesize inverse agonists for Liver X receptors (LXR). guidechem.com LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol transport. guidechem.com The development of LXR modulators is a significant area of research for potential treatments of atherosclerosis. guidechem.com

The broader tetrahydroquinoline framework has also been explored for its interaction with other receptors. For example, cyano-quinoline derivatives have been shown to have the ability to deactivate the action of growth factor receptor proteins. nih.gov Additionally, certain tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinolines, have been identified as antagonists for AMPA/kainate receptors, which are involved in neurotransmission. sigmaaldrich.com

The following table summarizes key receptor interaction studies involving derivatives of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds.

| Derivative Class | Target Receptor/Enzyme | Potential Therapeutic Application |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives | Rho-associated protein kinase (ROCK) | Cardiovascular and cerebrovascular diseases |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives | Liver X Receptor (LXR) | Atherosclerosis |

| Cyano-quinoline derivatives | Growth factor receptor proteins | Cancer |

| Tetrahydroisoquinoline derivatives | AMPA/kainate receptors | Neurological disorders |

| 6-Tetrazolyl-1,2,3,4-tetrahydroisoquinoline derivatives | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Diabetes |

Development of Antiepileptic Agents

The quinoline and tetrahydroquinoline chemical motifs are present in a variety of compounds investigated for anticonvulsant properties. While direct studies on this compound for epilepsy are not extensively documented in publicly available research, the broader class of related heterocyclic compounds has shown promise in preclinical models of seizures.

For instance, a study on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, which are structural isomers, demonstrated their effectiveness as AMPA/kainate receptor antagonists with anticonvulsant activity in various experimental seizure models. sigmaaldrich.com One particular derivative, possessing an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited significant and long-lasting protection against audiogenic seizures in a genetically susceptible mouse strain. sigmaaldrich.com

Furthermore, research into quinazolin-4(3H)-one derivatives, which share a fused heterocyclic ring system with quinolines, has identified several compounds with anticonvulsant effects. gelisim.edu.tr These compounds are thought to exert their action through modulation of GABAergic neurotransmission, a key pathway in the control of seizures. gelisim.edu.tr Specifically, studies on 6,8-dibromo-1,2,3,4-tetrahydroquinazolin-4(3H)-one derivatives have also reported anticonvulsant activity, further indicating the potential of halogenated quinoline-like structures in this therapeutic area. acs.org

The table below presents findings from studies on related compounds, suggesting the potential for developing antiepileptic agents from the this compound scaffold.

| Compound Class | Seizure Model | Key Findings |

| N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Audiogenic and maximal electroshock seizures | Showed protective action; one derivative had long-lasting effects. sigmaaldrich.com |

| Quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizures | Demonstrated anticonvulsant activity, likely via GABAergic mechanisms. gelisim.edu.tr |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinazolin-4(3H)-one derivatives | Not specified | Reported to have anticonvulsant activity. acs.org |

Cardiovascular Applications

The tetrahydroquinoline and its isomeric tetrahydroisoquinoline core structures are of significant interest in the development of cardiovascular drugs. A patent for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid highlights the high demand for this class of compounds in cardiovascular applications. rsc.org Tetrahydroisoquinolines have been noted for their vasodilator and anti-arrhythmic properties. rsc.org

A key area of application for derivatives of the isomeric 6-Bromo-1,2,3,4-tetrahydroisoquinoline is in the development of Rho-associated protein kinase (ROCK) inhibitors. guidechem.com The overexpression of ROCK is implicated in a variety of cardiovascular diseases, and its inhibition is a therapeutic target. guidechem.com

The following table summarizes the cardiovascular applications of related tetrahydroisoquinoline derivatives.

| Compound Class | Proposed Mechanism of Action | Potential Cardiovascular Application |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives | Not specified | General cardiovascular applications rsc.org |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives | Rho-associated protein kinase (ROCK) inhibition | Treatment of cardiovascular diseases linked to ROCK overexpression guidechem.com |

Organic Synthesis as a Versatile Building Block

This compound is a valuable and versatile building block in organic synthesis, primarily due to the presence of the reactive bromine atom on the aromatic ring and the secondary amine in the heterocyclic ring. These features allow for a wide range of chemical transformations, making it a key intermediate in the construction of more complex and functionalized molecules.

Synthesis of Complex Molecules with Diverse Functionalities

The this compound scaffold serves as a starting point for the synthesis of a variety of complex molecules with potential biological activities. The bromine atom can be readily substituted or used as a handle for cross-coupling reactions, while the nitrogen atom can be acylated, alkylated, or participate in condensation reactions. This dual reactivity allows for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

For example, the tetrahydroquinoline moiety itself is a core structure in many bioactive natural products and synthetic pharmaceuticals. researchgate.net The ability to start with a pre-functionalized building block like this compound simplifies the synthesis of new drug candidates and other functional molecules.

Precursors for Polyfunctionalized Quinolines

One of the most significant applications of this compound in organic synthesis is its use as a precursor for the preparation of polyfunctionalized quinolines. The bromine atom at the 6-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Research has demonstrated that this compound can be reacted with various arylboronic acids in the presence of a palladium catalyst to yield 6-aryl-substituted tetrahydroquinolines. This methodology provides a straightforward route to novel derivatives with extended aromatic systems, which are of interest for their potential electronic and biological properties.

The following table highlights some of the synthetic transformations involving this compound.

| Reaction Type | Reagents | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | 6-Aryl-substituted tetrahydroquinolines |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl-6-bromo-1,2,3,4-tetrahydroquinolines |

| N-Alkylation | Alkyl halides | N-Alkyl-6-bromo-1,2,3,4-tetrahydroquinolines |

Material Science Applications

The unique chemical structure of this compound and its derivatives also lends itself to applications in material science. The aromatic and heterocyclic nature of the molecule, combined with the potential for further functionalization, allows for the creation of materials with specific optical, electronic, and mechanical properties.

A notable example is the synthesis of optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline. This molecule functions as a molecular rotor, where the rotation around the N-C chiral axis can be influenced by external stimuli, such as the addition of acid. rsc.org Such molecular machines are at the forefront of nanotechnology and have potential applications in areas like molecular switches and sensors.

While the direct polymerization of this compound into conductive polymers is not widely reported, the broader class of aromatic amines, such as aniline (B41778), are well-known precursors for the synthesis of conductive polymers like polyaniline. nih.govpaperpublications.org The synthesis typically involves oxidative polymerization, where the monomers are linked to form a conjugated polymer chain. nih.gov The presence of the tetrahydroquinoline nucleus could potentially be used to tune the electronic properties and processability of such polymers.

The quinoline scaffold, in general, is widely used in material chemistry, for example, as ligands in organometallic catalysis, which is crucial for the synthesis of various polymers and functional materials. mdpi.com

The table below outlines potential and demonstrated applications of tetrahydroquinoline derivatives in material science.

| Application Area | Derivative/Concept | Potential Function |

| Molecular Machines | N-Aryl-1,2,3,4-tetrahydroquinolines | Molecular rotors, switches, sensors rsc.org |

| Conductive Polymers | (Hypothetical) Polymerized this compound | Organic electronic materials, sensors nih.govpaperpublications.org |

| Catalysis | Quinoline-based ligands | Catalysts for polymerization and organic synthesis mdpi.com |

Q & A

Q. What are the established synthetic routes for 6-Bromo-1,2,3,4-tetrahydroquinoline, and how do reaction parameters influence yield and purity?

Methodological Answer:

- Catalytic Hydrogenation : Reduction of 6-bromoquinoline using TiO₂-S with hydrosilane/ethanol yields the tetrahydroquinoline derivative. Optimal conditions include 300 MHz NMR monitoring (δH = 7.05–6.34 ppm for aromatic protons) to confirm regioselectivity .